Cas no 2411308-37-5 (2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide)

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide is a synthetic organic compound featuring a chloroacetamide moiety linked to a substituted piperidine scaffold. This structure confers reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and amide functional groups allows for further derivatization, enabling the development of bioactive molecules. Its piperidine core contributes to conformational rigidity, which can enhance binding affinity in target applications. The compound is typically utilized in research settings for the preparation of analogs with potential pharmacological activity. Proper handling is advised due to its reactive chloroacetyl group.
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide structure
2411308-37-5 structure
Product name:2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide
CAS No:2411308-37-5
MF:C14H19ClN2O
Molecular Weight:266.766462564468
CID:5684365
PubChem ID:146086092

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide 化学的及び物理的性質

名前と識別子

    • EN300-26579282
    • 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide
    • 2411308-37-5
    • インチ: 1S/C14H19ClN2O/c1-16(14(18)10-15)13-8-5-9-17(11-13)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
    • InChIKey: XXILGFLBXWFAED-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)C1CN(C2C=CC=CC=2)CCC1)=O

計算された属性

  • 精确分子量: 266.1185909g/mol
  • 同位素质量: 266.1185909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 23.6Ų

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26579282-1.0g
2-chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide
2411308-37-5 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26579282-1g
2-chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide
2411308-37-5
1g
$0.0 2023-09-14

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide 関連文献

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamideに関する追加情報

Comprehensive Overview of 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide (CAS No. 2411308-37-5)

2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide, with the CAS number 2411308-37-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of N-substituted acetamides, which are widely studied for their potential applications in drug development and medicinal chemistry. The presence of both chloro and phenylpiperidinyl moieties in its structure makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for piperidine derivatives like 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide has surged due to their role in designing central nervous system (CNS) targeting drugs. Researchers are particularly interested in its potential as a precursor for neuroactive compounds, given its structural similarity to known pharmacophores. The compound's unique molecular framework allows for modifications that could enhance bioavailability or receptor binding affinity, making it a hot topic in drug discovery forums and publications.

From a synthetic chemistry perspective, CAS 2411308-37-5 is often discussed in the context of amide bond formation and chiral synthesis. Its chloroacetamide group provides a reactive site for further functionalization, which is crucial for creating libraries of derivatives for high-throughput screening. This aligns with the growing trend of fragment-based drug design, where small molecules like this serve as building blocks for larger, more potent therapeutics.

The compound's physicochemical properties, such as its solubility and stability, are frequently queried in academic and industrial databases. These parameters are critical for formulation scientists working on drug delivery systems. Additionally, its logP value and hydrogen bonding capacity are often analyzed to predict its behavior in biological membranes, a key consideration in modern ADME/Tox studies.

In the realm of patent literature, 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide has been cited in several applications related to GPCR modulators and enzyme inhibitors. This reflects the broader industry focus on targeted therapies, where such compounds play a pivotal role. The rise of personalized medicine has further amplified interest in structurally adaptable molecules like this one.

Environmental and green chemistry considerations are also relevant when discussing CAS 2411308-37-5. Researchers are exploring catalytic methods to synthesize it with reduced waste, aligning with the 12 Principles of Green Chemistry. This aspect resonates with the increasing public and regulatory emphasis on sustainable pharmaceutical manufacturing.

For analytical chemists, the spectroscopic characterization of this compound—particularly its NMR and mass spectrometry profiles—is a common subject of technical discussions. These data are essential for quality control in production settings and for verifying its identity in research collaborations across global labs.

In summary, 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide (2411308-37-5) exemplifies the intersection of medicinal chemistry, process optimization, and therapeutic innovation. Its multifaceted relevance ensures continued exploration in both academic and industrial spheres, addressing pressing questions in drug development pipelines and molecular design strategies.

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